Cas no 1807147-24-5 (4-Chloromethyl-5-fluoro-2-methylpyridine)

4-Chloromethyl-5-fluoro-2-methylpyridine is a versatile heterocyclic compound featuring a chloromethyl group at the 4-position and a fluorine substituent at the 5-position of the pyridine ring. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing functionalized pyridine moieties into target molecules. The presence of both chloro and fluoro substituents enhances its reactivity, enabling selective modifications such as nucleophilic substitutions or cross-coupling reactions. Its stability under standard handling conditions and compatibility with common organic solvents further contribute to its utility in multistep synthetic routes. The compound is particularly useful in the development of biologically active molecules due to its balanced electronic and steric properties.
4-Chloromethyl-5-fluoro-2-methylpyridine structure
1807147-24-5 structure
Product Name:4-Chloromethyl-5-fluoro-2-methylpyridine
CAS No:1807147-24-5
MF:C7H7ClFN
MW:159.588584184647
CID:4902822
Update Time:2025-05-23

4-Chloromethyl-5-fluoro-2-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloromethyl-5-fluoro-2-methylpyridine
    • Inchi: 1S/C7H7ClFN/c1-5-2-6(3-8)7(9)4-10-5/h2,4H,3H2,1H3
    • InChI Key: JLJKWTOFGLJXMJ-UHFFFAOYSA-N
    • SMILES: ClCC1C(=CN=C(C)C=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • XLogP3: 1.7
  • Topological Polar Surface Area: 12.9

4-Chloromethyl-5-fluoro-2-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029010107-250mg
4-Chloromethyl-5-fluoro-2-methylpyridine
1807147-24-5 95%
250mg
$1,019.20 2022-03-31
Alichem
A029010107-1g
4-Chloromethyl-5-fluoro-2-methylpyridine
1807147-24-5 95%
1g
$3,126.60 2022-03-31

Additional information on 4-Chloromethyl-5-fluoro-2-methylpyridine

Introduction to 4-Chloromethyl-5-fluoro-2-methylpyridine (CAS No. 1807147-24-5)

4-Chloromethyl-5-fluoro-2-methylpyridine, identified by its Chemical Abstracts Service (CAS) number 1807147-24-5, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a nitrogen atom embedded within its six-membered ring structure. The presence of both chloromethyl and fluoro substituents on the pyridine ring imparts unique reactivity, making it a valuable building block for the development of novel molecules.

The structural features of 4-Chloromethyl-5-fluoro-2-methylpyridine contribute to its versatility in synthetic chemistry. The chloromethyl group (-CH₂Cl) is a versatile functional handle, enabling nucleophilic substitution reactions that can introduce diverse side chains or linkages. This property is particularly useful in the construction of complex molecular architectures, such as peptidomimetics or bioconjugates. Concurrently, the fluoro substituent at the 5-position introduces electronic and steric effects that can modulate the pharmacokinetic and pharmacodynamic properties of downstream derivatives. The 2-methyl group further influences the overall electronic distribution and solubility profile of the compound.

In recent years, there has been growing interest in exploring the applications of fluorinated pyridines in medicinal chemistry. The fluorine atom, due to its high electronegativity, can significantly impact the metabolic stability, lipophilicity, and binding affinity of drug candidates. For instance, fluorine substitution has been shown to enhance the binding affinity of small molecule inhibitors to their target proteins by improving hydrophobic interactions or reducing conformational entropy penalties. This has led to an increased focus on developing methodologies for introducing fluorine atoms at specific positions within biologically relevant scaffolds.

4-Chloromethyl-5-fluoro-2-methylpyridine has found particular utility in the synthesis of kinase inhibitors, a major class of therapeutic agents targeting cancer and inflammatory diseases. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with disease states. Inhibiting these enzymes can therefore offer therapeutic benefits. The compound's ability to serve as a precursor for constructing kinase inhibitor scaffolds has been leveraged in several research endeavors. For example, recent studies have demonstrated its use in generating pyridine-based cores that mimic natural substrates or allosteric sites on kinases, thereby facilitating the development of potent and selective inhibitors.

Moreover, the chloromethyl group in 4-Chloromethyl-5-fluoro-2-methylpyridine allows for facile coupling with various nucleophiles, including amines, alcohols, and thiols. This reactivity has been exploited in the synthesis of conjugates that exhibit enhanced bioavailability or targeted delivery properties. Such strategies are particularly relevant in oncology, where maximizing therapeutic efficacy while minimizing systemic toxicity remains a key challenge. By incorporating this compound into drug discovery campaigns, researchers can access novel chemical space with tailored properties for specific therapeutic applications.

The fluoro substituent at the 5-position also plays a crucial role in modulating the properties of derivatives derived from 4-Chloromethyl-5-fluoro-2-methylpyridine. Fluorinated pyridines have been reported to exhibit improved metabolic stability compared to their hydrogenated counterparts due to the electron-withdrawing nature of fluorine. This can enhance the half-life of drug candidates in vivo and reduce the need for frequent dosing regimens. Additionally, fluorine atoms can influence the permeability and distribution of molecules across biological membranes, which is critical for achieving optimal therapeutic outcomes.

In academic research circles, 4-Chloromethyl-5-fluoro-2-methylpyridine has been employed as a key intermediate in exploring new synthetic methodologies and reaction cascades. For instance, its use in transition-metal-catalyzed cross-coupling reactions has enabled access to complex heterocyclic frameworks with high precision and yield. These advances contribute to the broader arsenal of tools available to synthetic chemists attempting to construct intricate molecular architectures efficiently.

The agrochemical sector has also recognized the potential of 4-Chloromethyl-5-fluoro-2-methylpyridine as a precursor for developing novel crop protection agents. Pyridine derivatives are well-known for their biological activity against pests and pathogens, and fluorinated analogs often exhibit enhanced efficacy and environmental compatibility. By leveraging this compound's reactivity profile, researchers can design molecules that disrupt essential biological processes in target organisms while maintaining safety profiles favorable for agricultural use.

As our understanding of structure-activity relationships continues to evolve, compounds like 4-Chloromethyl-5-fluoro-2-methylpyridine will undoubtedly remain instrumental in driving innovation across multiple domains of chemical research. Their ability to serve as versatile intermediates allows for rapid exploration of chemical space and facilitates access to novel molecular entities with tailored properties for diverse applications.

The future directions for research involving 4-Chloromethyl-5-fluoro-2-methylpyridine may include exploring its utility in emerging fields such as organometallic catalysis or green chemistry initiatives aimed at sustainable synthesis practices. Additionally, computational methods could be employed to predict new derivatives with optimized properties before experimental validation becomes necessary.

In conclusion,4-Chloromethyl-5-fluoro-2-methylpyridine (CAS No. 1807147-24-5) represents a valuable asset for synthetic chemists working on pharmaceuticals and agrochemicals alike Its unique structural features offer opportunities for developing innovative therapeutics targeting various diseases while maintaining favorable pharmacokinetic profiles The continued exploration of this compound will undoubtedly contribute further advancements in medicinal chemistry over time providing new tools strategies

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